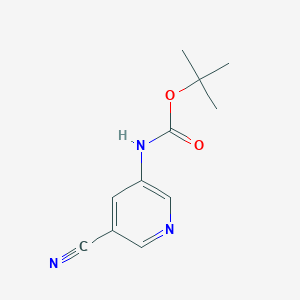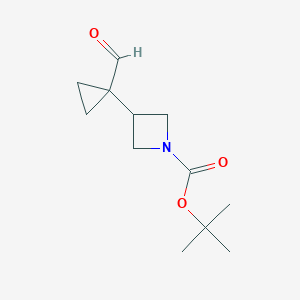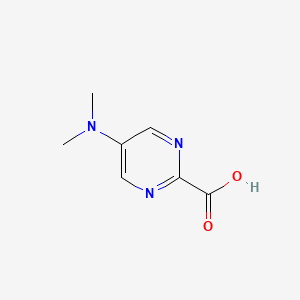
tert-butyl N-(5-cyanopyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate (TBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the pyridine family and has been used as a building block for the synthesis of a variety of organic compounds. TBC is a highly active compound and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds. It has also been used as a ligand in the synthesis of transition metal complexes. In addition, it has been used as a reagent in the synthesis of a variety of organic compounds.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-cyanopyridin-3-yl)carbamate is not fully understood. It is believed to interact with a variety of enzymes and receptors in the body. It is also believed to interact with DNA and RNA, which may explain its biochemical and physiological effects.
Biochemical and Physiological Effects
tert-butyl N-(5-cyanopyridin-3-yl)carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to inhibit the activity of certain receptors, such as the serotonin receptor. In addition, it has been found to have an anti-inflammatory effect and to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. It is also a highly active compound, which makes it ideal for use in a variety of experiments. The main limitation of tert-butyl N-(5-cyanopyridin-3-yl)carbamate is that it is not very stable and can degrade over time.
Orientations Futures
There are a number of potential future directions for tert-butyl N-(5-cyanopyridin-3-yl)carbamate. It could be used in the development of new drugs or therapies. It could also be used in the development of new materials, such as polymers or catalysts. In addition, it could be used in the development of new analytical techniques, such as mass spectrometry or nuclear magnetic resonance. Finally, it could be used to further understand the biochemical and physiological effects of tert-butyl N-(5-cyanopyridin-3-yl)carbamate.
Méthodes De Synthèse
Tert-butyl N-(5-cyanopyridin-3-yl)carbamate can be synthesized using a reaction between tert-butyl carbamate and 5-cyanopyridine. This reaction is conducted in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out under aprotic conditions, such as dimethylformamide. The reaction is generally complete in a few hours and yields a product that is relatively pure.
Propriétés
IUPAC Name |
tert-butyl N-(5-cyanopyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSKAKPKSFANHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5-cyanopyridin-3-YL)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)


![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)

![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)




![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)
![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)
